3-Ethoxypropionitrile
Overview
Description
3-Ethoxypropionitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Ethoxypropionitrile primarily targets enzymes involved in organic synthesis processes. It is often used as an intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals .
Mode of Action
The compound interacts with its target enzymes by acting as a substrate or inhibitor, depending on the specific reaction. When acting as a substrate, this compound undergoes enzymatic transformation, leading to the formation of desired products. As an inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its natural substrate .
Biochemical Pathways
This compound affects biochemical pathways related to nitrile metabolism. It can be hydrolyzed to form corresponding amides or acids, which then enter various metabolic pathways. These transformations can influence downstream processes such as amino acid synthesis and energy production .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through biological membranes and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into more water-soluble metabolites for excretion. The bioavailability of this compound is influenced by its solubility and the efficiency of its metabolic conversion .
Result of Action
At the molecular level, the action of this compound results in the inhibition or modification of enzyme activity, leading to changes in the synthesis of target compounds. At the cellular level, this can affect cell metabolism and function, depending on the specific pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures can enhance its interaction with target enzymes. Additionally, the presence of other substrates or inhibitors can modulate its activity .
Properties
IUPAC Name |
3-ethoxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-4-6/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWQZPJHHVLHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051861 | |
Record name | 3-Ethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2141-62-0, 14631-45-9 | |
Record name | 3-Ethoxypropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2141-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionitrile, 2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ETHOXYPROPIONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Ethoxypropionitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44GGF9EW57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 3-Ethoxypropionitrile with Acetamidine?
A1: Research using labeled isotopes revealed that this compound reacts with Acetamidine to form 4-Amino-5-aminomethyl-2-methylpyrimidine. Interestingly, the nitrogen from the nitrile group (C≡N) in this compound is incorporated into either the 3-position or the 4-amino group of the final product with approximately equal probability []. Furthermore, the carbon atom at the 6-position of the final pyrimidine ring originates from a formate equivalent (HCO2R) [].
Q2: How do different solvents influence the alkylation of 2-Hydroxymethylene-3-ethoxypropionitrile's sodium enolate?
A2: Studies investigating the alkylation of 2-Hydroxymethylene-3-ethoxypropionitrile's sodium enolate with dimethyl sulfate and ethyl bromide demonstrate a significant solvent dependency []. The choice of solvent directly impacts the ratio of C-alkylated to O-alkylated products. This finding highlights the importance of careful solvent selection to control the regioselectivity of this alkylation reaction.
Q3: What insights do spectroscopic studies provide about the structure of this compound derivatives?
A3: Spectroscopic analyses, including NMR and IR spectroscopy, have proven invaluable in characterizing the structure of this compound and its derivatives, such as 2-alkoxy-methylene-3-ethoxypropionitrile and ethyl 2-alkoxymethylene-3-ethoxypropionate []. These techniques provide crucial information about functional group presence, isomerism (like the isolation of cis and trans isomers of 2-Methoxymethylene-3-ethoxypropionitrile []), and electronic structure, facilitating the understanding of their reactivity and potential applications.
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